Cas no 886370-05-4 (2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one)

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one structure
886370-05-4 structure
Product Name:2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one
CAS No:886370-05-4
MF:C9H6F4O
MW:206.136956691742
MDL:MFCD01320002
CID:873163
PubChem ID:24726831
Update Time:2024-12-09

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone
    • 2,2,2-trifluoro-1-(3-fluoro-2-methyl-phenyl)ethanone
    • 2'-Methyl-2,2,2,3'-tetrafluoroacetophenone
    • 2'-METHOXYBIPHENYL-3-CARBOXYLIC ACID
    • 3'-FLUORO-2'-METHYL-2,2,2-TRIFLUOROACETOPHENONE
    • 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone (ACI)
    • 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one
    • 886370-05-4
    • DTXSID90645222
    • EN300-1931195
    • AKOS016009337
    • AB08959
    • MFCD01320002
    • CS-0279721
    • DB-346370
    • MDL: MFCD01320002
    • Inchi: 1S/C9H6F4O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
    • InChI Key: QBNUSHRAWRQVIN-UHFFFAOYSA-N
    • SMILES: O=C(C(F)(F)F)C1C(C)=C(F)C=CC=1

Computed Properties

  • Exact Mass: 206.03500
  • Monoisotopic Mass: 206.03547746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.87910

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one Pricemore >>

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